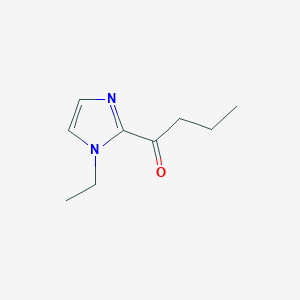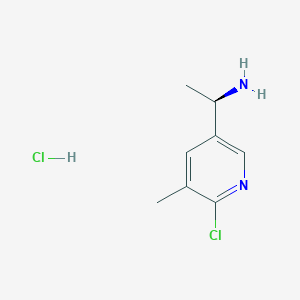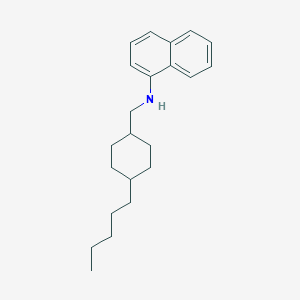
N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a naphthalene ring attached to a cyclohexyl group, which is further substituted with a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine typically involves the reaction of naphthalen-1-amine with trans-4-pentylcyclohexylmethyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalen-1-amine derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted naphthalen-1-amine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with signaling pathways related to cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
N-Methyl-1-naphthylamine: Similar in structure but lacks the cyclohexyl and pentyl groups.
Naphthalen-1-amine: The parent compound without any additional substituents.
N-((trans-4-Methylcyclohexyl)methyl)naphthalen-1-amine: Similar but with a methyl group instead of a pentyl group.
Uniqueness
N-((trans-4-Pentylcyclohexyl)methyl)naphthalen-1-amine is unique due to the presence of both the cyclohexyl and pentyl groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C22H31N |
|---|---|
Molecular Weight |
309.5 g/mol |
IUPAC Name |
N-[(4-pentylcyclohexyl)methyl]naphthalen-1-amine |
InChI |
InChI=1S/C22H31N/c1-2-3-4-8-18-13-15-19(16-14-18)17-23-22-12-7-10-20-9-5-6-11-21(20)22/h5-7,9-12,18-19,23H,2-4,8,13-17H2,1H3 |
InChI Key |
MCDSRDGWXPSBIG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1CCC(CC1)CNC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



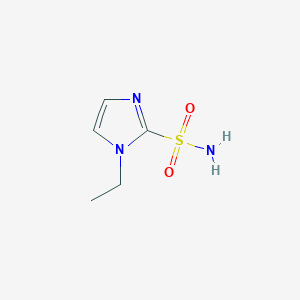

![(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
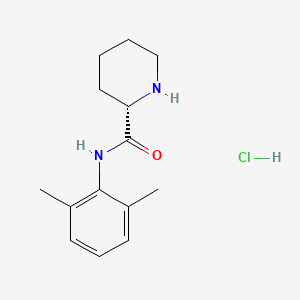
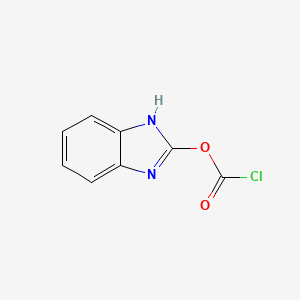
![9,10-Di([1,1'-biphenyl]-4-yl)-2,6-dibromo-9,10-dihydroanthracene-9,10-diol](/img/structure/B12822491.png)
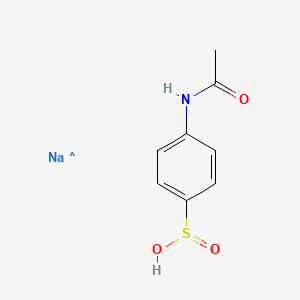
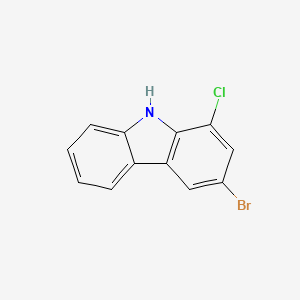
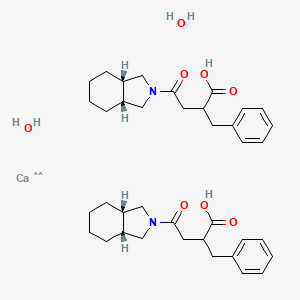
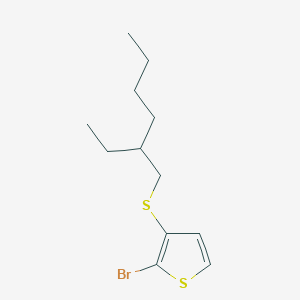
![(3R)-3,3'-Bis(10-phenylanthracen-9-yl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B12822521.png)
